molecular formula C5H4BrNO2 B1280216 5-Bromopyridine-2,3-diol CAS No. 34206-49-0

5-Bromopyridine-2,3-diol

Cat. No. B1280216
CAS RN: 34206-49-0
M. Wt: 189.99 g/mol
InChI Key: KXBXUHWCODHRHK-UHFFFAOYSA-N
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Description

5-Bromopyridine-2,3-diol is a brominated pyridine derivative, a class of compounds that are of significant interest in the field of medicinal chemistry and materials science due to their potential applications in creating complex molecular structures and functional materials. The bromine atom in such compounds provides a reactive site for further chemical modifications, making them versatile intermediates for the synthesis of a wide range of chemical entities 10.

Synthesis Analysis

The synthesis of 5-bromopyridine derivatives has been explored through various methodologies. One approach involves the Stille coupling of 2,5-dibromopyridine with 2-trimethylstannylpyridine or its alkyl derivatives, leading to the formation of 5-brominated and 5,5'-dibrominated 2,2'-bipyridines with high yields . Another method includes the synthesis of 5-bromopyridyl-2-magnesium chloride through an iodo-magnesium exchange reaction, which serves as a reactive intermediate for the generation of functionalized pyridines . Additionally, the synthesis of 5,5'-dibromo-2,2'-bipyridine can be scaled up efficiently from inexpensive starting materials, highlighting the potential for large-scale production . The regioselective synthesis of symmetrical pyridyl selenium compounds also demonstrates the versatility of bromopyridines as intermediates .

Molecular Structure Analysis

The molecular structure of bromopyridine derivatives is characterized by the presence of a pyridine ring with one or more bromine atoms attached to it. The position of the bromine atoms on the pyridine ring is crucial as it influences the reactivity and the type of chemical reactions the compound can undergo. For instance, the X-ray crystal structure of 2,2',5,5'-tetrabromo-3,3'-dipyridyldiselenide, a related compound, reveals non-bonding interactions that contribute to its dimeric form .

Chemical Reactions Analysis

Bromopyridines are reactive intermediates that can undergo various chemical reactions. For example, they can participate in chemoselective amination reactions to selectively substitute bromide, chloride, or fluoro groups . The halogen-rich intermediate 5-bromo-2-chloro-4-fluoro-3-iodopyridine has been used to synthesize pentasubstituted pyridines using halogen dance reactions . Furthermore, sequential metalation and metal-halogen exchange reactions have been employed to synthesize alkyl-substituted pyridines .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound and its derivatives are influenced by the presence of the bromine atom and the overall molecular structure. The bromine atom increases the density and molecular weight of the compound and provides a site for nucleophilic substitution reactions. These properties are essential for the compound's application in the synthesis of more complex molecules and materials. The reactivity of the bromine atoms in these compounds has been exploited for the preparation of various substituted pyridines, demonstrating their utility as intermediates in organic synthesis10.

Scientific Research Applications

  • Catalytic Reactions and Synthesis

    • 5-Bromopyridine-2,3-diol derivatives serve as vital intermediates in selective amination reactions catalyzed by palladium complexes, yielding high-purity aminated pyridines (Ji, Li, & Bunnelle, 2003).
    • The compound plays a crucial role in the synthesis of various pyridine-based derivatives, including the formation of 6-aminonicotinic acid through electrocatalytic carboxylation, highlighting its versatility in organic synthesis (Feng, Huang, Liu, & Wang, 2010).
  • Molecular Modification and Analysis

    • Halogen migration in halogeno-derivatives of this compound is studied for understanding structural changes, essential for developing new compounds with desired properties (Hertog & Schogt, 2010).
    • The compound is used in direct access to 2-(hetero)arylated pyridines, demonstrating its critical role in the synthesis of complex organic molecules (Hagui, Besbes, Srasra, Soulé, & Doucet, 2016).
  • Solid Phase Synthesis Applications

    • This compound derivatives are useful in the solid phase synthesis of pyridine-based derivatives, which can be used as synthons or chromophores in various chemical applications (Pierrat, Gros, & Fort, 2005).
  • Preparation of Bioactive Compounds

    • These compounds are used in the preparation of biologically active compounds, like in the synthesis of substituted imidazo[1,2-a]pyridine derivatives, showing its significance in medicinal chemistry (Shawcross & Stanforth, 1993).
  • Chemical Property Studies

    • Research on this compound involves studying its chemical properties, such as reactions with ammonia, to understand its behavior in various chemical environments (Hertog, 2010).
  • Hydrodehalogenation Research

    • Studies on the hydrodehalogenation of bromo- and chloropyridines, including derivatives of this compound, contribute to our understanding of catalytic reactions involving palladium complexes (Gurovets, Sharf, & Belen'kii, 1985).

Safety and Hazards

The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with it include H302, H315, H319, H332, H335, which indicate potential harm if swallowed, skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

5-bromo-3-hydroxy-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrNO2/c6-3-1-4(8)5(9)7-2-3/h1-2,8H,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXBXUHWCODHRHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30502663
Record name 5-Bromo-3-hydroxypyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30502663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

34206-49-0
Record name 5-Bromo-3-hydroxypyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30502663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromopyridine-2,3-diol
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